molecular formula C15H18BF3O2 B15146899 4,4,5,5-tetramethyl-2-[(1E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane

4,4,5,5-tetramethyl-2-[(1E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane

Cat. No.: B15146899
M. Wt: 298.11 g/mol
InChI Key: RYHKLBBQXCSAQZ-UHFFFAOYSA-N
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Description

4,4,5,5-tetramethyl-2-[(1E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane is an organoboron compound known for its utility in organic synthesis. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is further substituted with a trifluoromethylphenyl group. The compound is often used in various chemical reactions due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-[(1E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron-containing reagents. One common method is the hydroboration of alkenes or alkynes using pinacolborane in the presence of transition metal catalysts . The reaction conditions often include mild temperatures and inert atmospheres to prevent oxidation and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-tetramethyl-2-[(1E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Hydroboration: Addition of boron-hydrogen bonds across double or triple bonds.

    Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds using palladium catalysts.

    Oxidation: Conversion of boron-containing groups to hydroxyl groups.

Common Reagents and Conditions

    Hydroboration: Pinacolborane, transition metal catalysts (e.g., palladium, copper), inert atmosphere.

    Suzuki-Miyaura Coupling: Aryl halides, palladium catalysts, base (e.g., potassium carbonate), organic solvents (e.g., tetrahydrofuran).

    Oxidation: Hydrogen peroxide, sodium hydroxide, aqueous conditions.

Major Products

    Hydroboration: Formation of organoboron intermediates.

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of alcohols and phenols.

Scientific Research Applications

4,4,5,5-tetramethyl-2-[(1E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-2-[(1E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In hydroboration reactions, the boron atom adds across unsaturated bonds, forming stable organoboron intermediates. In cross-coupling reactions, the boron atom facilitates the formation of carbon-carbon bonds through the transfer of boron-containing groups to palladium intermediates.

Comparison with Similar Compounds

Similar Compounds

    Pinacolborane: A simpler boron-containing compound used in similar hydroboration reactions.

    Bis(pinacolato)diboron: Another boron reagent used in cross-coupling reactions.

    Catecholborane: A boron-containing compound with different reactivity and applications.

Uniqueness

4,4,5,5-tetramethyl-2-[(1E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane is unique due to the presence of the trifluoromethylphenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and in reactions requiring high selectivity and efficiency.

Properties

Molecular Formula

C15H18BF3O2

Molecular Weight

298.11 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C15H18BF3O2/c1-13(2)14(3,4)21-16(20-13)9-8-11-6-5-7-12(10-11)15(17,18)19/h5-10H,1-4H3

InChI Key

RYHKLBBQXCSAQZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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